molecular formula C19H22ClFN2O3S B2861925 3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953918-91-7

3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No. B2861925
CAS RN: 953918-91-7
M. Wt: 412.9
InChI Key: VNUWASZBUPZUBV-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound with a complex structure. It belongs to the class of sulfonamides, which have been widely used in medicine and as pesticides. Sulfonamides exhibit diverse biological activities, including antitumor, antidiabetic, antiviral, and anti-cancer effects .


Molecular Structure Analysis

The structure has been confirmed by various spectroscopic techniques, including FTIR , 1H NMR , and 13C NMR . Additionally, single-crystal X-ray diffraction (XRD) analysis validates the compound’s conformation .

Scientific Research Applications

Antimicrobial and Anticancer Activities

A series of derivatives similar to 3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial and anticancer properties. Research indicates that certain compounds within this family exhibit significant antimicrobial effectiveness against various microbial strains. Moreover, some derivatives have demonstrated potent anticancer activities, with select compounds outperforming standard drugs like carboplatin in vitro against certain cancer cell lines, showcasing the therapeutic potential of these sulfonamide derivatives in treating microbial infections and cancer (Kumar et al., 2014).

Cyclooxygenase-2 (COX-2) Inhibition

The role of sulfonamide derivatives in inhibiting cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process, has been explored. Studies have identified certain compounds within this chemical family that show selective and potent COX-2 inhibitory activity. These findings are significant for the development of new anti-inflammatory drugs, offering insights into the structural requirements for COX-2 selectivity and potency (Pal et al., 2003).

Fluorescence Chemosensing

Research has also focused on the application of sulfonamide derivatives in fluorescence chemosensing, particularly for the detection of metal ions in aqueous solutions. A specific derivative has been developed as a colorimetric and fluorescence probe for the selective and sensitive detection of Sn2+ ions. This application is crucial for environmental monitoring and bioimaging, demonstrating the versatility of sulfonamide derivatives in chemosensing technologies (Ravichandiran et al., 2020).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. These compounds have shown potent inhibitory activity against different CA isoforms, highlighting their potential in developing diuretics, antiglaucoma agents, and treatments for other conditions related to CA dysregulation (Gul et al., 2016).

properties

IUPAC Name

3-chloro-4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O3S/c20-17-13-16(7-8-18(17)21)27(24,25)22-9-4-10-23-11-12-26-19(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,19,22H,4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUWASZBUPZUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

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